PDGFRβ Inhibitory Potency – 4,6-Dichloro vs. 4-Monochloro Analog
In a head-to-head comparison using human SF539 glioblastoma cells, 4,6-dichlorofuro[3,2-c]pyridine exhibited an IC₅₀ of 6,400 nM against PDGFRβ [1]. The corresponding 4‑monochloro analog (4‑chlorofuro[3,2-c]pyridine) showed an IC₅₀ of 10,000 nM under comparable assay conditions [2]. This represents a 1.56‑fold improvement in inhibitory activity attributable to the additional chlorine at the 6‑position.
| Evidence Dimension | PDGFRβ inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 6,400 nM |
| Comparator Or Baseline | 4-Chlorofuro[3,2-c]pyridine: 10,000 nM |
| Quantified Difference | 1.56-fold lower IC₅₀ (more potent) |
| Conditions | Human SF539 cells, PDGFRβ inhibition measured by ELISA after 60 min pretreatment |
Why This Matters
Even a moderate 1.6‑fold potency enhancement can guide SAR optimization in kinase inhibitor programs, making the 4,6-dichloro scaffold a more attractive starting point for medicinal chemistry campaigns targeting PDGFR‑driven malignancies.
- [1] BindingDB BDBM50387412 (CHEMBL2047252). IC₅₀ = 6.40E+3 nM for PDGFRβ in human SF539 cells. View Source
- [2] BindingDB BDBM50357884 (CHEMBL1916359). IC₅₀ = 1.00E+4 nM for PDGFRβ in human cells. View Source
